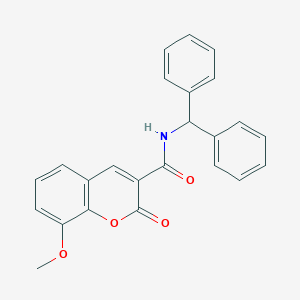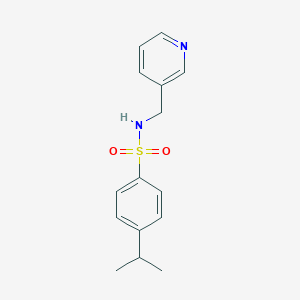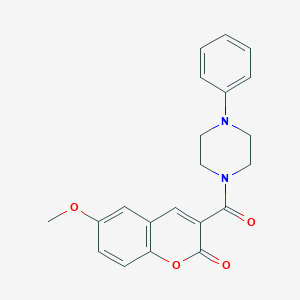![molecular formula C21H22N4O2 B279166 N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B279166.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide, also known as L-779,976, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known to have a high affinity for the histamine H3 receptor.
作用機序
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide involves its binding to the histamine H3 receptor. This receptor is located presynaptically on neurons and is involved in the regulation of neurotransmitter release. By binding to this receptor, N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide inhibits the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This results in an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects.
Biochemical and Physiological Effects
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine in the brain. This can have therapeutic effects in various neurological disorders such as Alzheimer's disease, ADHD, and narcolepsy. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory disorders.
実験室実験の利点と制限
One of the advantages of using N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide in lab experiments is its high affinity for the histamine H3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Additionally, the compound has been extensively studied, and its pharmacological properties are well characterized. However, one of the limitations of using N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide is its potential non-specific effects on other receptors and enzymes. This can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide. One direction is the development of more selective compounds that target the histamine H3 receptor. This can help to minimize the potential non-specific effects of the compound. Another direction is the study of the compound in animal models of various neurological disorders to determine its potential therapeutic effects. Additionally, the compound can be studied in combination with other drugs to determine its potential synergistic effects.
合成法
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide involves a series of chemical reactions. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-(3-aminopropyl)imidazole to form the intermediate product. The final step involves the reaction of the intermediate product with benzoyl chloride to obtain the desired compound.
科学的研究の応用
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the histamine H3 receptor, which is involved in the regulation of neurotransmitter release in the central nervous system. This compound has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
特性
製品名 |
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide |
|---|---|
分子式 |
C21H22N4O2 |
分子量 |
362.4 g/mol |
IUPAC名 |
N-(3-imidazol-1-ylpropyl)-2-[(3-methylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C21H22N4O2/c1-16-6-4-7-17(14-16)20(26)24-19-9-3-2-8-18(19)21(27)23-10-5-12-25-13-11-22-15-25/h2-4,6-9,11,13-15H,5,10,12H2,1H3,(H,23,27)(H,24,26) |
InChIキー |
XLIREPINQOVANP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)

![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)










![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)